5-Nitroindole

概述

描述

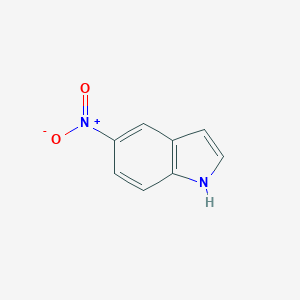

5-Nitroindole is a derivative of indole, characterized by the presence of a nitro group at the 5-position of the indole ring. This compound is notable for its aromatic structure and has been extensively studied for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly recognized for its role as a universal base in oligonucleotide synthesis, where it can pair equally with all four naturally occurring DNA/RNA bases .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroindole typically involves the nitration of indole. One common method includes the reaction of indole with nitric acid in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow nitration processes. These methods aim to optimize yield and purity while minimizing the production of by-products.

化学反应分析

Types of Reactions

5-Nitroindole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-aminoindole.

Substitution: Formation of various substituted indole derivatives depending on the reagents used.

科学研究应用

Universal Base Analogue

5-Nitroindole is recognized as a universal base analogue in oligonucleotides, allowing it to replace any of the four natural bases without destabilizing the DNA duplex significantly. This characteristic is attributed to its ability to stabilize duplexes through base-stacking interactions rather than hydrogen bonding, which is a common feature of natural bases .

Key Properties

- Hydrophobicity : Enhances stacking interactions.

- Aromatic Surface Area : Larger area contributes to stability.

- Melting Temperature (Tm) : Incorporation leads to only slight decreases in Tm, indicating stability .

Applications in Probes and Primers

This compound-modified oligonucleotides are widely used in:

- Probes : Targeting rRNA regions for microbial species with high specificity.

- Primers : Enhancing performance in PCR and DNA sequencing by improving binding efficiency .

Table 1: Performance Comparison of Oligonucleotides

| Modification Type | Tm Change (°C) | Application |

|---|---|---|

| Unmodified | - | Standard PCR |

| This compound | -2 to -5 | Enhanced specificity |

| Deoxyinosine | -3 to -6 | Variable specificity |

RNA Applications

Research has demonstrated that this compound can be incorporated into RNA by viral RNA-dependent RNA polymerases (RdRPs), allowing it to function effectively opposite all natural RNA bases. This property is particularly useful for developing RNA analogs for therapeutic applications .

HIV Protease Inhibition

In studies focusing on HIV protease, this compound has shown potential as a binding agent at allosteric sites, which may lead to the development of novel antiviral drugs. Its ability to interact with the enzyme in a semi-open conformation suggests a pathway for designing inhibitors that can effectively disrupt viral replication .

Anticoagulant Properties

Incorporating this compound into thrombin-binding aptamers has enhanced their anticoagulant properties and binding affinities, making them promising candidates for therapeutic applications in blood coagulation disorders .

Conductive Polymers

Recent advancements have explored the use of poly(this compound) as a conductive and adhesive interfacial layer in neural interfaces. This application demonstrates its potential in developing robust electronic devices that require stable electrical connections .

Table 2: Properties of Poly(this compound)

| Property | Value |

|---|---|

| Conductivity | High |

| Adhesion Strength | Excellent |

| Biocompatibility | Good |

作用机制

The mechanism of action of 5-Nitroindole involves its ability to act as a universal base in nucleic acid structures. It stabilizes DNA and RNA duplexes through base-stacking interactions, which are attributed to its larger aromatic surface area and increased hydrophobicity . This property allows this compound to pair equally with all four natural bases, making it valuable in applications that require hybridization, such as PCR and microarray probes .

相似化合物的比较

Similar Compounds

3-Nitropyrrole: Another universal base analogue with similar properties but less stability in duplex formation.

Nitroazoles: A class of compounds used as universal bases but with varying degrees of stability and pairing efficiency.

Uniqueness of 5-Nitroindole

This compound stands out due to its superior duplex stability and minimal destabilizing effects when incorporated into nucleic acid structures. Its enhanced base-stacking interactions and ability to pair equally with all four nucleotide bases make it a preferred choice for applications requiring universal base analogues .

生物活性

5-Nitroindole is a compound that has garnered attention for its unique properties as a universal base in nucleic acid chemistry and its biological activities, particularly in the context of cancer research and antimicrobial applications. This article provides an in-depth exploration of the biological activity of this compound, focusing on its interactions with DNA, its effects on cellular processes, and its potential therapeutic applications.

Structure and Properties

This compound is characterized by its aromatic ring structure, which enhances its ability to stack within DNA duplexes. This stacking ability is critical for its function as a universal base, allowing it to pair with all four natural DNA bases without forming hydrogen bonds. The compound's larger aromatic surface area and increased hydrophobicity contribute to its stability in nucleic acid structures .

Thermodynamic Stability in DNA

Research has demonstrated that this compound significantly enhances the thermodynamic stability of DNA hairpins and duplexes. Melting studies indicate that the incorporation of this compound into DNA results in only minor decreases in melting temperature (), suggesting that it is less destabilizing compared to other universal bases like 3-nitropyrrole. For example, a study reported a decrease of only 2°C when this compound was incorporated at the end of a 17-mer duplex .

| Base | Decrease (°C) | Stability Ranking |

|---|---|---|

| This compound | 2 | Highest among nitroindoles |

| 3-Nitropyrrole | Variable | Lower than this compound |

| 4-Nitroindole | Variable | Intermediate |

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in targeting G-quadruplex (G4) structures associated with oncogene regulation. A series of pyrrolidine-substituted this compound compounds were synthesized and evaluated for their ability to bind to the c-Myc G4 DNA. These compounds not only downregulated c-Myc expression but also induced cell-cycle arrest in cancer cells, demonstrating their potential as anticancer agents . The interaction mechanism involves binding to terminal G-quartets with a stoichiometry of 2:1, increasing intracellular reactive oxygen species levels, which are known to contribute to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits significant antimicrobial properties. Studies involving nanoparticles capped with this compound showed strong inhibition of bacterial biofilm formation and viability against multidrug-resistant strains such as Escherichia coli and Staphylococcus aureus. The compound was found to be non-cytotoxic towards mouse fibroblast cells, indicating a favorable safety profile for potential therapeutic applications .

Applications in Biotechnology

The unique properties of this compound have led to its widespread use in various biotechnological applications:

- Universal Bases in Oligonucleotides : Its ability to stabilize oligonucleotide structures makes it ideal for designing primers and probes used in PCR and sequencing technologies. While it enhances hybridization efficiency, care must be taken with substitutions at certain positions, as excessive modifications can reduce PCR efficiency .

- Nucleotide Modifications : Incorporation of this compound into siRNA has been shown to reduce off-target effects, enhancing the specificity of RNA interference mechanisms .

Case Studies

- G-Quadruplex Targeting : A study focused on the structure-activity relationship (SAR) of new derivatives based on this compound revealed their effectiveness in binding G4 DNA structures, leading to reduced c-Myc expression and potential therapeutic avenues for cancer treatment .

- Antimicrobial Efficacy : Research demonstrated that nanoparticles functionalized with this compound could effectively combat biofilm formation by resistant bacterial strains, showcasing its dual role as both an antimicrobial agent and a stabilizing compound in nanoparticle formulations .

常见问题

Basic Research Questions

Q. How does 5-nitroindole function as a universal base in PCR primer design?

Methodological Answer: this compound stabilizes primer-template binding through hydrophobic stacking interactions rather than hydrogen bonding, allowing it to pair with all four natural DNA bases. This property reduces primer-template mismatches in regions of sequence ambiguity. For optimal results:

- Limit substitutions to ≤2 bases within the first 7-8 nucleotides from the 3′-end to avoid polymerase inhibition .

- Use in primer middle regions or 5′-ends for better tolerance (up to 4 contiguous substitutions) .

- Validate primer efficiency via melt-curve analysis (ΔTm ≤5°C compared to unmodified primers) .

Q. What experimental techniques confirm this compound’s structural integration into DNA duplexes?

Methodological Answer:

- UV Melting (Tm Analysis): Measure duplex stability by monitoring absorbance at 260 nm (20–90°C, 0.5°C/min). A typical 17-mer duplex with this compound shows a ΔTm of 2–5°C compared to unmodified DNA .

- Polyacrylamide Gel Electrophoresis (PAGE): Verify purity and correct molecular weight of modified oligonucleotides under denaturing conditions .

Q. What are the key criteria for synthesizing this compound-modified oligonucleotides?

Methodological Answer:

- Purification: Use HPLC (e.g., Dionex DNAPac PA-100 column) to remove nitroindole-3-carboxamide byproducts .

- Characterization: Confirm identity via MALDI-TOF mass spectrometry and quantify using UV-Vis spectroscopy (ε = 6,500 M⁻¹cm⁻¹ at 260 nm) .

Advanced Research Questions

Q. How do dynamic conformational changes in this compound-containing DNA duplexes affect experimental reproducibility?

Methodological Answer: NMR studies reveal that this compound induces millisecond-timescale dynamics due to exchange between two stacking conformations (50S and 30S):

- NMR Parameters: Acquire 2D NOESY, TOCSY, and ROESY spectra at 14–40°C to capture exchange dynamics. Use 150 ms mixing times for NOESY to detect inter-residue interactions .

- Data Interpretation: Analyze resonance broadening and NOE patterns to distinguish static vs. dynamic structural features. For example, upfield-shifted aromatic protons (Δδ ≈ 0.5 ppm) indicate stacking interactions .

Q. How can researchers resolve contradictions in Tm data for this compound-modified duplexes?

Methodological Answer: Discrepancies in Tm values often arise from:

- Positional Effects: Terminal substitutions cause smaller ΔTm (2°C) vs. internal substitutions (5°C) .

- Sequence Context: GC-rich flanking regions mitigate destabilization. Compare Tm values across sequence libraries with standardized buffer conditions (e.g., 100 mM NaCl, pH 7.0) .

- Validation: Cross-reference Tm data with thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots .

Q. What strategies improve the use of this compound in high-throughput sequencing applications?

Methodological Answer:

属性

IUPAC Name |

5-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFPSOBLQZPIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210403 | |

| Record name | 5-Nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 5-Nitroindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000899 [mmHg] | |

| Record name | 5-Nitroindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6146-52-7 | |

| Record name | 5-Nitroindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6146-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006146527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6146-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2BHX6EDBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。